(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
IBT6A is a compound known as an impurity of Ibrutinib, a Bruton’s tyrosine kinase inhibitor. Ibrutinib is widely used in the treatment of various B-cell malignancies. IBT6A itself has garnered interest due to its role in the synthesis of Ibrutinib dimers and adducts .
Mechanism of Action
Target of Action
The primary target of the compound, also known as Btk inhibitor 1 R enantiomer, is Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that belongs to the TEC kinase family and plays a major role in B-cell development .
Mode of Action
The Btk inhibitor 1 R enantiomer is a covalent and irreversible inhibitor of BTK . It binds to BTK and inhibits its activity, which in turn disrupts the B-cell receptor (BCR) signaling pathway . This disruption can lead to the inhibition of B-cell proliferation and function, thereby exerting its therapeutic effects .
Biochemical Pathways
The BCR signaling pathway is the primary biochemical pathway affected by this compound . BTK plays a central role in the BCR signaling pathway, and its inhibition can lead to the downregulation of multiple downstream effects such as cell proliferation and survival .
Result of Action
The inhibition of BTK by the Btk inhibitor 1 R enantiomer can lead to a decrease in B-cell proliferation and function . This can result in the reduction of symptoms in diseases characterized by overactive B-cell activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IBT6A involves several steps, typically starting with the preparation of precursor molecules. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of IBT6A.
Functional Group Modifications: Various functional groups are introduced or modified using reagents such as potassium dihydrogen phosphate and trifluoroacetic acid.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity level.
Industrial Production Methods
In an industrial setting, the production of IBT6A is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction conditions.
Continuous Flow Systems: Some manufacturers use continuous flow systems to maintain a steady production rate and improve yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
IBT6A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Various substituents can be introduced into the IBT6A molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of IBT6A, such as its dimers and adducts, which are used in further synthetic applications .
Scientific Research Applications
IBT6A has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its role in the synthesis of Ibrutinib and related compounds, which are used in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: The parent compound, a selective and irreversible Bruton’s tyrosine kinase inhibitor.
Tirabrutinib: Another Bruton’s tyrosine kinase inhibitor with similar applications.
Syk Inhibitor II dihydrochloride: A compound with similar inhibitory effects on tyrosine kinases.
Uniqueness of IBT6A
IBT6A is unique due to its specific role as an impurity and precursor in the synthesis of Ibrutinib dimers and adducts. Its chemical structure and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022150-12-4 | |
Record name | Ibrutinib N-desacryloyl impurity | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the synthesis of Ibrutinib?
A1: this compound serves as a crucial intermediate in the synthesis of Ibrutinib []. The paper describes a specific synthetic route where this compound is reacted with acrylic anhydride through an amidation reaction to yield Ibrutinib after recrystallization []. This highlights the compound's importance as a direct precursor in the final steps of Ibrutinib production.
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